molecular formula C11H13ClO B162323 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one CAS No. 132560-66-8

2-Chloro-1-(4-ethyl-phenyl)-propan-1-one

Cat. No. B162323
M. Wt: 196.67 g/mol
InChI Key: FJOMMTNAQBVVDE-UHFFFAOYSA-N
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Description

“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a chemical compound with the molecular formula C10H11ClO. It has a molecular weight of 182.65 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” can be represented by the InChI string: 1S/C10H11ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h3-6H,2,7H2,1H3 . This indicates the presence of a chlorine atom, an ethyl group, and a phenyl group in the molecule .


Physical And Chemical Properties Analysis

“2-Chloro-1-(4-ethyl-phenyl)-propan-1-one” is a solid substance . Its molecular weight is 182.65 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I retrieved.

Scientific Research Applications

Spectroscopic Characterization and Crystal Structures

Research on cathinone derivatives, including compounds structurally related to 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, highlights the utility of spectroscopic methods (NMR, IR, GC-MS, LC-MS) and X-ray crystallography for chemical characterization. These techniques are crucial for identifying and confirming the purity and structural integrity of such compounds in forensic toxicology and pharmaceutical research (Kuś, Kusz, Książek, Pieprzyca, & Rojkiewicz, 2016).

Bioreduction Processes

Studies on the bioreduction of related chlorinated compounds by baker’s yeast (Saccharomyces cerevisiae) under various conditions demonstrate the potential for using biocatalysis in the synthesis of pharmaceutical intermediates. This research sheds light on optimizing reaction conditions for enantiomeric excess and yield, relevant for the production of chiral alcohols used in antidepressant drugs (Siqueira Filho, Rodrigues, & Moran, 2001).

Asymmetric Synthesis

The asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase with high enantioselectivity is a pivotal research area. This process utilizes microbial reductases for the conversion of related chlorinated ketones to chiral alcohols, highlighting the importance of enzymatic catalysis in producing optically active pharmaceutical ingredients (Choi, Choi, Kim, Uhm, & Kim, 2010).

Antimicrobial and Anti-inflammatory Applications

Compounds derived from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one have been synthesized and evaluated for their anti-inflammatory, analgesic, and antimicrobial activities. Research in this area is significant for the development of new therapeutic agents with potential applications in treating infections and inflammatory conditions (Husain, Sarafroz, & Ahuja, 2008).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel compounds, including chalcone derivatives, from 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one, have implications for materials science and drug discovery. These studies contribute to the understanding of structure-activity relationships and the development of compounds with specific optical and biological properties (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).

properties

IUPAC Name

2-chloro-1-(4-ethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-3-9-4-6-10(7-5-9)11(13)8(2)12/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJOMMTNAQBVVDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391534
Record name 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-ethylphenyl)propan-1-one

CAS RN

132560-66-8
Record name 2-Chloro-1-(4-ethyl-phenyl)-propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30391534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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